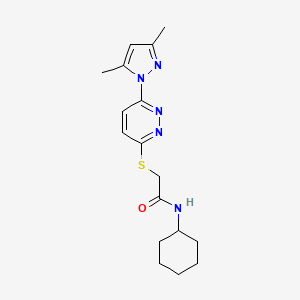

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide

描述

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide is a compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties . The unique structure of this compound, which includes a pyrazole ring fused with a pyridazine ring, makes it an interesting subject for scientific research and industrial applications.

作用机制

Target of Action

The primary target of N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide is the LmPTR1 pocket (active site) . This site is crucial for the compound’s antipromastigote activity .

Mode of Action

The compound interacts with the LmPTR1 pocket, characterized by a lower binding free energy of -9.8 kcal/mol . This interaction is likely responsible for the compound’s potent in vitro antipromastigote activity .

Biochemical Pathways

The compound’s interaction with the lmptr1 pocket suggests it may influence pathways related to promastigote activity .

Pharmacokinetics

The compound’s potent in vitro activity suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s interaction with the LmPTR1 pocket results in potent in vitro antipromastigote activity . This suggests the compound may have potential therapeutic applications in the treatment of diseases caused by promastigotes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

生化分析

Biochemical Properties

It is known that derivatives of the pyrazolylpyridazine bicyclic system, to which this compound belongs, have demonstrated a variety of biological activities . These activities suggest that N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide may interact with a range of enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions in significant ways.

Cellular Effects

Given the reported biological activities of related compounds , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

It is known that cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways . Therefore, it is plausible that this compound could interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

It is known that the compound has a thiol group , which could potentially interact with transporters or binding proteins, influencing its localization or accumulation.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide involves several steps. One common method starts with the preparation of the pyrazolylpyridazine core. This is typically achieved by reacting 3,5-dimethyl-1H-pyrazole with a suitable pyridazine derivative under controlled conditions . The resulting intermediate is then reacted with cyclohexylamine and thioacetic acid to form the final product. The reaction conditions often involve the use of anhydrous solvents and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and consistent product quality. The use of automated systems to monitor and adjust reaction parameters is also common in industrial production .

化学反应分析

Types of Reactions

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Substitution: Various nucleophiles (amines, alcohols); reactions often require catalysts and are conducted under reflux conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Corresponding substituted derivatives.

科学研究应用

Chemical Structure and Synthesis

The compound features a cyclohexyl group linked to a thioacetamide moiety and a pyridazine ring substituted with a 3,5-dimethylpyrazole. The synthesis of this compound typically involves nucleophilic substitution reactions, where the cyclohexyl group is introduced to the thioacetamide and pyridazine framework. The detailed synthetic pathways often utilize solvents like DMF (dimethylformamide) and reagents such as diisopropylethylamine to facilitate reactions at room temperature or under reflux conditions .

Biological Activities

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridazine moieties. For instance, pyrazole derivatives have demonstrated significant activity against various cancer cell lines, including MCF7 (breast cancer), A375 (melanoma), and HepG2 (liver cancer). The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and proliferation .

In one study, derivatives similar to N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide were evaluated for their cytotoxic effects, revealing IC50 values that indicate promising potency against targeted cancer types. For example, compounds with similar structural features were shown to inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation .

2.2 Anti-inflammatory Activity

The pyrazole moiety is also recognized for its anti-inflammatory properties. Compounds with this structure have been linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase), making them potential candidates for treating inflammatory diseases. Clinical applications could include the development of new non-steroidal anti-inflammatory drugs (NSAIDs) derived from this class of compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the cyclohexyl or pyridazine portions can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Halogen substitution | Increased potency against specific targets |

| Alteration in ring size | Changes in binding affinity to biological targets |

| Variations in side chains | Impact on solubility and bioavailability |

These modifications allow researchers to tailor compounds for improved therapeutic profiles while minimizing side effects .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical trials:

- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. Results indicated that specific substitutions enhanced their potency significantly compared to non-substituted analogs .

- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory effects of pyrazole-based compounds in animal models of arthritis, demonstrating a marked reduction in edema and inflammatory markers when treated with these derivatives .

相似化合物的比较

Similar Compounds

2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: Shares a similar pyrazolylpyridazine core but differs in the substituent groups.

3-Hydrazinyl-6-(1H-pyrazol-1-yl)pyridazine: Another derivative with similar biological activities but different chemical properties.

Uniqueness

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide stands out due to its unique combination of a cyclohexyl group and a thioacetamide moiety. This combination enhances its biological activity and makes it a versatile compound for various applications .

生物活性

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features a cyclohexyl group, a thioacetamide moiety, and a substituted pyridazine ring with a pyrazole derivative. This unique structure allows for diverse chemical interactions that are critical for its biological activity.

Anticancer Properties

Research has shown that compounds containing pyrazole and pyridazine rings exhibit significant anticancer properties. For instance, derivatives have been found to inhibit various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) with notable cytotoxicity.

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. Molecular docking studies indicate that it may bind effectively to kinases involved in cancer progression, inhibiting their activity and thereby reducing tumor growth. Techniques like surface plasmon resonance can provide insights into the binding affinities and interaction dynamics at the molecular level.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

- Formation of the Pyrazole Ring: Reacting 3,5-dimethylpyrazole with appropriate reagents.

- Synthesis of the Thioacetamide Moiety: Using thioketones under controlled conditions to form the thio group.

- Coupling Reactions: Combining the pyrazole and thioacetamide components through amide bond formation.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in various biological assays:

- Cytotoxicity Studies: Various derivatives have shown significant cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 0.95 nM to 42.30 µM depending on structural modifications and substitutions on the pyrazole ring .

- Inhibition Studies: Compounds derived from pyrazole have been reported to inhibit key proteins involved in cancer cell proliferation and survival pathways . For instance, one study demonstrated that certain derivatives inhibited Aurora-A kinase with an IC50 of 0.067 µM .

属性

IUPAC Name |

N-cyclohexyl-2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5OS/c1-12-10-13(2)22(21-12)15-8-9-17(20-19-15)24-11-16(23)18-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXRTZJBDHHJLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)SCC(=O)NC3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。